Yttrium perchlorate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

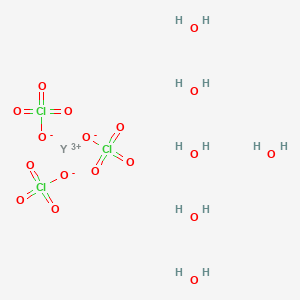

Yttrium perchlorate is an inorganic compound with the chemical formula Y(ClO₄)₃. It is an yttrium salt of perchloric acid. This compound is known for its strong oxidizing properties and is typically found in a liquid state. It is soluble in water and forms a hexahydrate with the formula Y(ClO₄)₃·6H₂O .

准备方法

Synthetic Routes and Reaction Conditions

Yttrium perchlorate can be synthesized by dissolving yttrium oxide (Y₂O₃) in perchloric acid (HClO₄) solution. The reaction typically produces this compound octahydrate . The general reaction is as follows: [ \text{Y}_2\text{O}_3 + 6 \text{HClO}_4 \rightarrow 2 \text{Y(ClO}_4\text{)}_3 + 3 \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound involves similar methods, often utilizing high-purity yttrium oxide and concentrated perchloric acid. The process is carried out under controlled conditions to ensure the complete dissolution of yttrium oxide and the formation of the desired perchlorate compound .

化学反应分析

Types of Reactions

Yttrium perchlorate undergoes various chemical reactions, including:

Oxidation: As a strong oxidizer, this compound can facilitate oxidation reactions.

Complex Formation: It can form complexes with various ligands, such as crown ethers and organic solvents.

Common Reagents and Conditions

Oxidation Reactions: Typically involve reducing agents and are carried out under controlled temperatures to prevent explosive reactions.

Complex Formation: Involves the use of organic solvents like acetone, methanol, and ethanol under specific temperature conditions.

Major Products

Oxidation: Produces oxidized forms of the reactants.

Complex Formation: Results in the formation of yttrium-ligand complexes, which can be used in various applications.

科学研究应用

Chemical Applications

Yttrium perchlorate serves as a crucial reagent in various chemical reactions and synthesis processes. Its role extends to:

- Reagent in Synthesis : Used in the formation of yttrium complexes and as a catalyst in organic reactions.

- Crystal Growth : Employed in the synthesis of crystalline materials, including heteronuclear complexes like [Na₃YLa₂(C₇H₃SO₆)₄·26H₂O]n, which has been characterized using single-crystal X-ray diffractometry.

In biological research, this compound is utilized to study interactions with biological systems:

- Stabilization of Nitric Oxide : It is used in experiments focusing on the stabilization and storage of nitric oxide, which plays a pivotal role in various physiological processes.

- Toxicology Studies : Research indicates that this compound can induce oxidative stress through reactive oxygen species (ROS) generation, leading to DNA damage.

Case Study: Toxicological Effects

A study demonstrated that exposure to this compound resulted in increased intracellular ROS levels, which correlated with cytotoxic effects in cellular models. The findings emphasize the need for careful handling due to potential toxicity.

Medical Applications

This compound's unique properties make it valuable in medical imaging and therapy:

- Radiopharmaceuticals : It is utilized in developing radiopharmaceuticals for diagnostic imaging techniques such as Positron Emission Tomography (PET). The yttrium ion serves as a tracer due to its radioactive isotopes.

- Therapeutic Uses : Investigations into its use for targeted radiotherapy are ongoing, leveraging its properties to deliver radiation directly to tumors while minimizing damage to surrounding tissues.

Industrial Applications

In industrial settings, this compound finds applications as follows:

作用机制

The mechanism of action of yttrium perchlorate involves its strong oxidizing properties. It can facilitate the transfer of oxygen atoms to other molecules, leading to oxidation reactions. In biological systems, it can interact with nitric oxide, stabilizing and storing it for various applications .

相似化合物的比较

Similar Compounds

Yttrium nitrate (Y(NO₃)₃): Another yttrium salt with strong oxidizing properties.

Yttrium chloride (YCl₃): A yttrium salt used in various chemical reactions and industrial applications.

Yttrium sulfate (Y₂(SO₄)₃): Used in similar applications as yttrium perchlorate but with different chemical properties.

Uniqueness

This compound is unique due to its strong oxidizing properties and its ability to form stable complexes with various ligands. This makes it particularly useful in applications requiring strong oxidizing agents and in the stabilization of reactive species .

属性

CAS 编号 |

14017-56-2 |

|---|---|

分子式 |

ClHO4Y |

分子量 |

189.36 g/mol |

IUPAC 名称 |

perchloric acid;yttrium |

InChI |

InChI=1S/ClHO4.Y/c2-1(3,4)5;/h(H,2,3,4,5); |

InChI 键 |

NASANMXFTVINAA-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Y+3] |

规范 SMILES |

OCl(=O)(=O)=O.[Y] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you describe an example of yttrium perchlorate being used in the synthesis of a complex with a known crystal structure?

A2: Yes, this compound, alongside lanthanum perchlorate, reacts with sodium sulfo-salicylate to form a heteronuclear complex with the formula [Na3YLa2(C7H3SO6)4⋅26H2O]n. [] Single-crystal X-ray diffractometry reveals a structure where a central eight-coordinate yttrium ion is flanked by two ten-coordinate lanthanum ions. []

Q2: Are there any studies on the solubility of yttrium compounds in the presence of perchlorate?

A3: Yes, the solubility of yttrium carbonate has been extensively studied in aqueous perchlorate media. [] The Pitzer and Brønsted–Guggenheim–Scatchard ion-interaction models successfully describe the solubility equilibria of yttrium carbonate in these solutions. [] This research highlights the importance of understanding the behavior of yttrium in various ionic environments.

Q3: How does this compound interact with amide-containing cryptands?

A5: Studies utilizing multinuclear NMR and X-ray crystallography demonstrate that this compound forms complexes with specific amide-containing cryptands, such as 1,1′-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-dicarbonyl)ferrocene. [] In these complexes, the amide carbonyl groups act as ligands and adopt a cis configuration within the formed cryptate. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。